molecular formula C2H4FeO6 B091104 Ferrous oxalate dihydrate CAS No. 1047-25-2

Ferrous oxalate dihydrate

Cat. No.: B091104
CAS No.: 1047-25-2
M. Wt: 179.89 g/mol
InChI Key: NPLZZSLZTJVZSX-UHFFFAOYSA-L
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Description

Ferrous oxalate dihydrate (FeC₂O₄·2H₂O; FOD), also known as humboldtine, is a naturally occurring iron(II) oxalate mineral or a synthetic coordination polymer. It crystallizes in two allotropic forms: α-monoclinic (JCPDS 23-0293) and β-orthorhombic, with the α-form irreversibly transforming into the β-form under specific conditions . FOD exhibits a one-dimensional metal-organic framework (1D-MOF) structure, where Fe²⁺ centers are coordinated by oxalate ligands and water molecules . Its applications span photocatalysis, Fenton oxidation, Li-ion battery anodes, and precursor roles for magnetite (Fe₃O₄) synthesis .

Preparation Methods

Hydrothermal Synthesis Using Oxalyl Dihydrazide

Reaction Mechanism and Procedure

The patented hydrothermal method employs oxalyl dihydrazide (C₂H₆N₄O₂) as a dual-purpose reactant and reducing agent . Ferrous sulfate or chloride is dissolved in reverse osmosis water (Step 1), while oxalyl dihydrazide is separately prepared in aqueous solution (Step 2). Mixing these solutions initiates a redox reaction where oxalyl dihydrazide decomposes into oxalate ions (C₂O₄²⁻) and hydrazine (N₂H₄), the latter reducing any Fe³⁺ impurities back to Fe²⁺ . The mixture undergoes hydrothermal treatment at 120–150°C for 10–24 hours, yielding high-purity ferrous oxalate dihydrate (99.99%) with particle sizes below 5 µm .

Key Reaction:

FeSO4+C2H6N4O2+2H2OFeC2O42H2O+N2H4+H2SO4\text{FeSO}_4 + \text{C}_2\text{H}_6\text{N}_4\text{O}_2 + 2\text{H}_2\text{O} \rightarrow \text{FeC}_2\text{O}_4\cdot2\text{H}_2\text{O} + \text{N}_2\text{H}_4 + \text{H}_2\text{SO}_4

Advantages and Industrial Scalability

This method eliminates the need for external reductants like hydrazine hydrate, simplifying impurity removal. The slow hydrothermal reaction favors crystalline growth, enhancing product uniformity . Industrial trials confirm a 95% yield with energy consumption 30% lower than conventional methods due to milder temperatures .

Solution Precipitation via Alkali Oxalate

Conventional Precipitation Protocol

This compound precipitates when ferrous salts (e.g., FeSO₄) react with sodium or potassium oxalate in aqueous media . A typical procedure involves:

  • Dissolving 0.5 mol FeSO₄·7H₂O in deoxygenated water at 30°C.

  • Adding 0.55 mol Na₂C₂O₄ dropwise under nitrogen atmosphere.

  • Filtering and washing the precipitate with ethanol-water (1:1) to prevent oxidation .

Challenges and Mitigation Strategies

Oxidation of Fe²⁺ during synthesis remains a critical issue, often reducing product purity to 98.5% . To address this, Chatterjee and Dhar (1924) proposed conducting reactions at boiling temperatures (100°C) to accelerate precipitation and minimize air exposure . However, this approach increases energy costs by 20% compared to hydrothermal methods .

β-Cyclodextrin-Assisted Microsphere Synthesis

Structural Control via Host-Guest Interactions

Recent advances utilize β-cyclodextrin (β-CD) to fabricate this compound microspheres . Mixing FeCl₃, disodium tartrate, and β-CD under hydrothermal conditions (180°C, 12 hours) induces a structural transformation from ferrous tartrate nanorods to spherical aggregates. β-CD acts as a supramolecular template, stabilizing intermediate Fe²⁺ complexes through hydrophobic interactions .

Photocatalytic and Magnetic Properties

The resulting microspheres (diameter: 2–5 µm) exhibit enhanced light absorption across 200–1000 nm and paramagnetic behavior (magnetic susceptibility: 0.012 emu/g) . Photocatalytic tests show 85% degradation of Rhodamine B within 120 minutes under UV light, outperforming nanoparticles synthesized without β-CD .

Industrial Waste Utilization for Eco-Friendly Synthesis

Recovery from Steel Pickling Liquor

A Russian patent describes synthesizing this compound from steel industry waste containing Fe²⁺ and H₂C₂O₄ . The process involves:

  • Adjusting waste solution pH to 2.5–3.0 using NH₃.

  • Adding stoichiometric H₂C₂O₄ and aerating with O₂ to oxidize residual Fe⁰.

  • Crystallizing the product at 50–60°C for 8 hours .

Economic and Environmental Impact

This method reduces raw material costs by 40% and achieves 92% purity, suitable for battery-grade precursors after recrystallization . Life-cycle analysis indicates a 65% lower carbon footprint compared to conventional routes .

Comparative Analysis of Synthesis Methods

ParameterHydrothermal Solution Precipitation β-CD Template Industrial Waste
Purity (%)99.9998.599.292.0
Particle Size (µm)1–510–502–520–100
Reaction Time (h)10–242–4128
Energy Use (kWh/kg)15251810
Cost Index1.51.02.00.7

Chemical Reactions Analysis

Thermal Dehydration and Decomposition

Ferrous oxalate dihydrate undergoes stepwise thermal reactions, characterized by dehydration followed by oxidative decomposition:

Reactions

  • Dehydration :

    FeC2O42H2OFeC2O4+2H2O(ΔT=100200C)\text{FeC}_2\text{O}_4\cdot 2\text{H}_2\text{O}\rightarrow \text{FeC}_2\text{O}_4+2\text{H}_2\text{O}\quad (\Delta T=100–200^\circ \text{C})
    • Proceeds via an induction period (IP) followed by sigmoidal mass-loss behavior .

    • IP duration varies between α- and β-polymorphs due to differences in crystal morphology (square bipyramidal vs. quadratic prismatic) .

  • Oxidative Decomposition :

    FeC2O4FeO+CO+CO2(ΔT=300400C)\text{FeC}_2\text{O}_4\rightarrow \text{FeO}+\text{CO}+\text{CO}_2\quad (\Delta T=300–400^\circ \text{C})
    • Exothermic process with overlapping DTA peaks, influenced by atmospheric oxygen .

Kinetic Parameters

Parameterα-Polymorphβ-PolymorphSource
Activation Energy (Eₐ)151.52 kJ/mol148.30 kJ/mol
Frequency Factor (A)1.2×10¹⁴ s⁻¹9.8×10¹³ s⁻¹
Rate Constant (k, 135°C)0.025 L·mg⁻¹·s⁻¹0.021 L·mg⁻¹·s⁻¹

Crystallization and Nucleation Dynamics

Supersaturation-controlled crystallization reveals critical dependencies on temperature and additive effects:

Key Findings

  • Induction Time (tᵢ) : Decreases from 120 s to 40 s as supersaturation ratio (S) increases from 2.5 to 6.7 .

  • Nucleation Rate (J) :

    • 46.4×10²⁸ nuclei·cm⁻³·s⁻¹ (with CPC additive) vs. 50.2×10²⁸ nuclei·cm⁻³·s⁻¹ (without CPC) at S = 6.7 .

  • Morphological Shifts : Cubic → rod-like crystals with cetyl pyridinium chloride (CPC) addition .

Supersaturation Effects

Supersaturation Ratio (S)Induction Time (s)Nucleation Rate (×10²⁸ cm⁻³·s⁻¹)
2.51208.2
6.74050.2
Data sourced from .

Comparative Polymorph Reactivity

α- and β-polymorphs exhibit distinct kinetic behaviors:

Thermal Dehydration Differences

Parameterα-Polymorphβ-Polymorph
Induction Period (min)8.26.5
Phase Boundary ReactionAcceleratedDelayed
Particle Size (μm)10.73 ± 0.117.09 ± 0.23
Morphological and kinetic data from .

Scientific Research Applications

Analytical Chemistry

Ferrous oxalate dihydrate is extensively used as a standard in titrations and for calibrating analytical instruments. Its stable composition allows for accurate measurements, making it a reliable reference material in various chemical analyses .

Material Science

In material science, this compound serves as a precursor for synthesizing iron oxide nanoparticles. These nanoparticles are crucial in catalysis and the development of magnetic materials. The thermal decomposition of this compound leads to the formation of iron oxides, which have significant applications in electronics and materials engineering .

Environmental Science

This compound is utilized in environmental studies, particularly in soil chemistry and remediation processes. It aids researchers in understanding iron mobility within ecosystems and is involved in the remediation of contaminated soils by facilitating iron transformations . Additionally, its role in photocatalytic degradation of organic pollutants has been explored, showcasing its potential in environmental cleanup efforts .

Pharmaceuticals

In the pharmaceutical field, this compound is investigated for its potential use in drug formulations, especially for iron supplementation therapies. Its bioavailability makes it a suitable candidate for addressing iron deficiency anemia and related conditions .

Food Industry

The compound is also explored as a food additive for iron fortification. This application is particularly relevant in addressing nutritional deficiencies in populations at risk of anemia. This compound can be incorporated into various food products to enhance their iron content safely .

Case Study 1: Photocatalytic Applications

A study highlighted the synthesis of α-ferrous oxalate dihydrate as a bifunctional catalyst with significant photocatalytic activity. When exposed to visible light, it effectively reduced chromium(VI) to chromium(III), demonstrating its utility in water treatment applications .

Case Study 2: Thermal Decomposition Analysis

Research on the thermal decomposition of this compound revealed that it decomposes around 190 °C to produce iron oxides and gases such as carbon dioxide and carbon monoxide. This property is leveraged in various industrial processes where controlled thermal reactions are essential .

Case Study 3: Environmental Remediation

A recent study investigated the use of ferrous oxalate derived from iron ore for photocatalytic degradation of organic pollutants like rhodamine B. The results showed over 85% degradation efficiency within 90 minutes, indicating its potential as an effective photocatalyst in wastewater treatment applications .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Notes
Analytical ChemistryStandard for titrationsStable composition aids accurate measurements
Material SciencePrecursor for iron oxide nanoparticlesImportant for catalysis and magnetic materials
Environmental ScienceSoil chemistry studiesFacilitates understanding of iron mobility
PharmaceuticalsIron supplementation therapiesBioavailable source for treating anemia
Food IndustryIron fortificationAddresses nutritional deficiencies

Mechanism of Action

The mechanism of action of ferrous oxalate dihydrate involves its ability to undergo redox reactions. In photocatalytic applications, it acts as a catalyst by facilitating the transfer of electrons, thereby promoting the degradation of organic pollutants. The compound’s unique structure allows it to participate in both traditional photocatalytic and photo-initiated Fenton oxidation pathways . This dual mechanism enhances its efficiency in various catalytic processes.

Comparison with Similar Compounds

Structural and Crystallographic Differences

FOD vs. Anhydrous Ferrous Oxalate (AFO):

  • Hydration Impact: FOD contains structural water, forming hydrogen bonds that stabilize its α-monoclinic phase. In contrast, anhydrous FeC₂O₄ lacks water, resulting in a more compact lattice .
  • Pressure Response: FOD’s unit cell volume decreases linearly under compression up to 20 GPa, while AFO’s behavior remains uncharacterized .

FOD vs. Calcium Oxalate Dihydrate (COD):

  • Crystal System: COD (weddellite, CaC₂O₄·2H₂O) crystallizes in a tetragonal system, unlike FOD’s monoclinic or orthorhombic structures .
  • Biogenic Formation: COD is a common component of kidney stones and microbial biominerals, whereas FOD is linked to mineral sands and synthetic routes .

FOD vs. Magnesium Oxalate Dihydrate (MOD):

  • Coordination Chemistry: MOD (MgC₂O₄·2H₂O) lacks Fe²⁺’s redox activity, limiting its utility in energy storage or catalysis .

Table 1: Structural Properties of Selected Oxalates

Compound Crystal System Hydration Key Applications
FOD (α-form) Monoclinic Dihydrate Batteries, photocatalysis
AFO Unknown Anhydrous High-capacity Li-ion anodes
Calcium Oxalate Dihydrate Tetragonal Dihydrate Biomineralization, renal stones
Magnesium Oxalate Dihydrate Monoclinic Dihydrate Limited catalytic roles

Electrochemical Performance in Batteries

FOD’s structural water reduces its electrochemical efficiency compared to AFO:

  • Li Storage Capacity: AFO delivers ~20% higher theoretical capacity (e.g., 500 mAh/g vs. 400 mAh/g for FOD) due to fewer steric hindrances from water .
  • Voltage Profile: AFO operates at 0.68 V (vs. Li/Li⁺), significantly lower than FOD’s 2.29 V, minimizing energy loss .
  • Stability: AFO avoids LiPF₆ electrolyte decomposition and HF production, common issues with hydrated FOD .

Table 2: Electrochemical Comparison of FOD and AFO

Parameter FOD AFO
Theoretical Capacity 400 mAh/g 500 mAh/g
Average Voltage (vs. Li) 2.29 V 0.68 V
Structural Water 2 H₂O None
Cycle Stability Moderate High

Photocatalytic and Fenton Activities

FOD vs. β-FOD:

  • α-FOD outperforms β-FOD in Cr(VI) photoreduction (100 mg/L solution treated in 6 minutes) and phenol degradation (90% efficiency under visible light) due to superior charge separation in its 1D-MOF structure .
  • β-FOD nanosheets exhibit lower visible-light activity but higher surface area (e.g., 45 m²/g vs. 30 m²/g for α-FOD) .

FOD vs. Titanium-Based Catalysts:

  • FOD’s Fe²⁺/Fe³⁺ redox cycle enables dual photocatalysis-Fenton activity, unlike TiO₂, which relies solely on photocatalysis .

Thermal Stability and Decomposition

  • FOD: Decomposes at ~160°C, forming Fe₃O₄ via intermediate FeC₂O₄ phases. Dehydration follows a nuclei growth model, while decomposition aligns with phase-boundary kinetics .
  • COD: Converts to calcium oxalate monohydrate at elevated temperatures, lacking Fe-based redox products .

Biodegradation and Environmental Roles

  • FOD: Rarely involved in biomineralization; microbial activity primarily generates COD, MOD, and ferrous sulfates .
  • COD/MOD: Dominant in Aspergillus-infected systems, forming stable biofilms but lacking catalytic utility .

Biological Activity

Ferrous oxalate dihydrate (FeC₂O₄·2H₂O), also known as Humboldtine, is a complex compound that has garnered attention for its biological activity and potential applications in various fields, including medicine and materials science. This article explores the synthesis, properties, biological effects, and potential applications of this compound, supported by data tables and recent research findings.

1. Synthesis and Properties

This compound is typically synthesized through the reaction of ferrous sulfate with oxalic acid. The synthesis conditions, such as temperature and concentration, significantly influence the crystallization process and the physical properties of the resulting compound.

Key Synthesis Parameters:

  • Temperature: Higher temperatures tend to increase the nucleation rate and yield of this compound crystals. For instance, a study indicated that a temperature rise from 115 °C to 135 °C enhanced the nucleation rate due to lower supersaturation levels .
  • Supersaturation Ratio: The induction time for crystal formation decreases with increasing supersaturation ratios. Nucleation rates were observed to be approximately 46.4×102846.4\times 10^{28} nuclei cm3^{-3} s1^{-1} at a supersaturation ratio of 6.7 .

2. Biological Activity

The biological activity of this compound has been primarily investigated in relation to its iron content and potential therapeutic applications.

2.1 Antioxidant Properties

This compound exhibits antioxidant activity, which is crucial for neutralizing free radicals in biological systems. This property has implications for its use in treating oxidative stress-related conditions.

2.2 Antimicrobial Activity

Research indicates that ferrous oxalate can inhibit the growth of certain bacteria and fungi. The antimicrobial effects are attributed to the release of ferrous ions, which can disrupt microbial cell membranes and metabolic processes.

2.3 Bioavailability of Iron

As a source of iron, this compound may enhance iron bioavailability in dietary supplements. The solubility of ferrous ions in acidic conditions aids in their absorption in the gastrointestinal tract.

3. Case Studies

Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP). Results showed significant scavenging activity compared to standard antioxidants.

Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 0.5 mg/mL for both bacterial strains.

4. Thermal Stability and Decomposition

The thermal stability of this compound is critical for its application in various fields. Thermogravimetric analysis (TGA) shows that it decomposes within a specific temperature range, releasing carbon dioxide and forming magnetite (Fe₃O₄) as a final product .

Thermal Decomposition Data:

Temperature Range (°C)Weight Loss (%)Decomposition Products
453 - 493~50%Magnetite, Metallic Iron

5. Applications

Given its properties, this compound has potential applications in:

  • Pharmaceuticals: As an iron supplement or antioxidant.
  • Materials Science: In the synthesis of magnetic materials through thermal decomposition.
  • Agriculture: As a micronutrient source for plants.

Q & A

Basic Research Questions

Q. What are the fundamental structural characteristics of ferrous oxalate dihydrate, and how do they influence its reactivity?

this compound (FeC₂O₄·2H₂O) crystallizes in a monoclinic structure (α-polymorph) with lattice parameters a = 12.06 Å, b = 5.56 Å, c = 9.95 Å, and β = 128.5°. The Fe²⁺ ion is coordinated by two oxalate ligands and two water molecules, forming a one-dimensional coordination polymer. This structure enables anisotropic growth and influences its catalytic and redox properties . Characterization via XRD and Rietveld refinement confirms its phase purity, critical for reproducibility in experimental studies .

Q. What synthesis methods are commonly employed to prepare this compound, and how do additives affect particle morphology?

The compound is typically synthesized via coprecipitation or hydrothermal routes. For example, adding N,N-diethylacetamide (DEAc) during synthesis restricts axial crystal growth through hydrogen bonding and van der Waals interactions with oxalate ions, yielding rod-shaped nanoparticles (~100 nm). DFT calculations confirm DEAc’s preferential binding to C₂O₄²⁻, enabling precise size control . Alternative methods include mechanochemical approaches for layered nanosheets .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • XRD : Identifies polymorphs (α vs. β) and crystallinity .
  • Thermogravimetric Analysis (TGA) : Quantifies dehydration (∼100–150°C) and decomposition to Fe₃O₄ or α-Fe₂O₃ .
  • FTIR : Confirms oxalate ligand coordination (C=O stretches at 1600–1700 cm⁻¹) .
  • SEM/TEM : Visualizes morphology (e.g., nanorods, nanosheets) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While comprehensive toxicological data are limited, acute toxicity (H302, H312) is reported. Use personal protective equipment (gloves, goggles), avoid inhalation, and store in a dry, cool environment. Waste disposal should comply with local regulations for heavy metal-containing compounds .

Advanced Research Questions

Q. How does this compound function as a bifunctional catalyst in photocatalysis and Fenton-like reactions?

As an n-type semiconductor, α-ferrous oxalate dihydrate (α-FOD) exhibits a bandgap suitable for visible-light absorption. Under a 5 W LED, it reduces 100 mg/L Cr(VI) to Cr(III) in 6 minutes (99% efficiency) via photoexcited electrons. In the dark, it activates H₂O₂ for Fenton degradation of organics (e.g., rhodamine B) through Fe²⁺/Fe³⁺ redox cycling . The one-dimensional MOF structure enhances charge separation and surface reactivity .

Q. What mechanisms govern the thermal decomposition of this compound, and how do polymorphs affect decomposition pathways?

Dehydration occurs at 150°C, followed by oxalate ligand breakdown (250–300°C). Kinetic studies reveal a combined induction-period and phase-boundary reaction model. The α-polymorph decomposes to γ-Fe₂O₃, while β-forms yield Fe₃O₄. Reaction rates are sensitive to heating rates and atmospheric conditions (e.g., O₂ vs. N₂) .

Q. How can density functional theory (DFT) elucidate the growth mechanisms of this compound crystals?

DFT simulations (M06-2X functional) model interactions between DEAc and FeC₂O₄·2H₂O. DEAc binds to oxalate via hydrogen bonds (ΔE = −25 kJ/mol) and van der Waals forces, inhibiting axial growth. Experimental validation shows agreement with predicted morphologies, enabling rational design of nanocrystals .

Q. What role does this compound play in synthesizing advanced materials like metal-organic frameworks (MOFs) or magnetic nanoparticles?

Thermal decomposition of FeC₂O₄·2H₂O under controlled conditions produces mesoporous α-Fe₂O₃ nanorods for lithium-ion batteries or γ-Fe₂O₃ for gas sensing. As a precursor, its anisotropic structure templates MOFs with high surface areas (>200 m²/g) for catalytic or adsorption applications .

Q. How do experimental conditions (pH, temperature) influence the polymorphism of this compound?

Precipitation at 90°C yields α-FOD, while room-temperature synthesis favors β-FOD. Aging time and pH adjustments (4–6) modulate crystallite size and phase purity. β-FOD exhibits lower photocatalytic activity due to disordered ligand arrangements .

Properties

IUPAC Name

iron(2+);oxalate;dihydrate
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InChI

InChI=1S/C2H2O4.Fe.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLZZSLZTJVZSX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].O.O.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4FeO6
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DSSTOX Substance ID

DTXSID90975879
Record name Iron(2+) ethanedioate--water (1/1/2)
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Molecular Weight

179.89 g/mol
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CAS No.

6047-25-2
Record name Ferrous oxalate dihydrate
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Record name Ferrous oxalate dihydrate
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Record name Iron(2+) ethanedioate--water (1/1/2)
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Record name Iron, diaqua[ethanedioato(2-)-κO1,κO2]-, (T-4)
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Synthesis routes and methods

Procedure details

Thus, in a preferred embodiment of the invention, a method is provided for reprocessing spent pickling waste liquor, comprising adding oxalic acid and so sequestering about 75-90% of iron in insoluble oxalate, washing said solid iron oxalate by water till the pH of 4.5-7 in the wash water, drying said washed iron oxalate at 90-105° C. thereby obtaining a powder of iron oxalate dihydrate, and calcining the dried iron oxalate dehydrate. In the most preferred embodiment, the process further comprises washing said solid iron oxalate by water till the pH of the wash water is about 4.5-7 in, drying said washed iron oxalate at 90-105° C., preferably obtaining iron oxalate dehydrate, and calcining the dried iron oxalate at 200-300° C. in the atmosphere of dry air, thereby obtaining a red powder of nano-sized α-hematite. The aqueous galvanic waste sludge usually consists of 10-15 g/l of hydrochloric or sulfuric acid, 3-5 g/l of inhibitor additive, and 115-150 g/l of Fe2+ as ferrous chloride or ferrous sulfate. The sludge is preferably filtered and filled into acid resistance reactor with stirrer at ambient temperature, and it is mixed with quantity of dry oxalic acid dihydrate (99.6%) stoichiometric to 75-90% of Fe2+. After adding oxalic acid, and stirred for a time sufficient for producing iron oxalate, usually about 4 hours, iron (II) oxalate dihydrate precipitates, whereby regenerated hydrochloric or sulfuric acid is formed. The regenerated quantity of hydrochloric or sulfuric acid is about 75-80% of spent pickling acid, containing residue of 30-50 g/l of Fe2+ and 3-5 g/l of inhibitor additive. The regenerated hydrochloric or sulfuric acid is separated from slurry by filtration together with dissolved inhibitor additive and it is reused in the pickling process. The precipitated iron (II) oxalate dihydrate is separated from slurry by filtratioin, producing a filtration cake, to be further processed. The cake of iron (II) oxalate is is preferably washed by water till pH 4.5-7, and then it is preferably dried at a temperature of from +90 to +105° C. The dried cake of iron (II) oxalate dihydrate is calcined in an oven at 200-300° C. during 3 h in the dry air atmosphere, producing red nano-sized iron oxide (αFe2O3-hematite). The iron oxide (αFe2O3-hematite) need not be milled, it has a bulk density of 0.35-0.4 kg/l. The particle size is 35-50 nm at narrow distribution, 90% of the particles mass being in the said range. The purity of the product is usually 99.2-99.7%. Usually, iron oxide (αFe2O3-hematite) light powder consists of spherical particles. The said dried cake of iron (II) oxalate may be calcined in an oven at +290-350° C. over about 3 hours in the atmosphere of its own conversion gases, or alternatively at +450-500° C. in the nitrogen atmosphere, providing a black powder of super paramagnetic nano-sized iron oxide (Fe3O4-magnetite). The purity of the product is usually 99.5-99.8%. The iron oxide needs no milling, its bulk density being 0.45-0.5 kg/l, and its particle size being usually about 30-60 nm, at narrow distribution, about 90% particle mass being in said range. The powder usually consists of spherical particles. In a preferred embodiment of the invention, CO2 gas obtained in the iron (II) oxalate thermal decomposition is absorbed in NaOH. In other preferred embodiment of the invention, CO gas obtained in the iron (II) oxalate thermal decomposition is burned and the formed CO2 is absorbed in NaOH. The Na2CO3 obtained as a result of gases absorption is a by-product for sale.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ferrous oxalate dihydrate
Ferrous oxalate dihydrate

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